Enantiomer-Specific Potency: R-(−)-Gossypol (AT-101) Versus Racemic Gossypol and S-(+)-Gossypol
The R-(−)-enantiomer of gossypol (AT-101) demonstrates significantly greater growth inhibition compared to both the S-(+)-enantiomer and the racemic mixture in head and neck squamous cell carcinoma (HNSCC) cell lines. In 6-day MTT assays using UM-SCC-6 and UM-SCC-14A cell lines, AT-101 exhibited superior growth inhibition relative to (±)-gossypol and (+)-gossypol (P<0.001). An intermediate growth inhibitory effect was observed with (±)-gossypol, but this effect was only significant at the higher 10 µM dose (P<0.0001) [1]. Binding affinity measurements indicate that R-(−)-gossypol binds Bcl-2, Mcl-1, and Bcl-xL with Ki values of 260±30 nM, 170±10 nM, and 480±40 nM, respectively [2].
| Evidence Dimension | Growth inhibition potency (P-value significance) |
|---|---|
| Target Compound Data | R-(−)-gossypol (AT-101): superior growth inhibition, P<0.001 |
| Comparator Or Baseline | (±)-gossypol: intermediate inhibition significant only at 10 µM (P<0.0001); (+)-gossypol: weak inhibition |
| Quantified Difference | AT-101 > (±)-gossypol > (+)-gossypol; statistical significance confirmed at P<0.001 |
| Conditions | UM-SCC-6 and UM-SCC-14A HNSCC cell lines; 6-day MTT assay |
Why This Matters
Procurement of purified R-(−)-gossypol (AT-101) is essential for achieving maximal target engagement and reproducible apoptotic induction; racemic material introduces variable potency that may confound dose-response relationships.
- [1] PeptideDB. (R)-(-)-Gossypol (AT-101) Product Datasheet: Comparative Enantiomer Activity Data. View Source
- [2] Oliver CL, Miranda MB, Shangary S, et al. (−)-Gossypol (AT-101) acts directly on the mitochondria to overcome Bcl-2- and Bcl-XL-mediated apoptosis resistance. Mol Cancer Ther. 2005;4(1):23-31. Ki values summarized by PeptideDB. View Source
